molecular formula C14H23N3O4 B1411734 5-tert-Butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester CAS No. 2088945-19-9

5-tert-Butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester

Cat. No. B1411734
CAS RN: 2088945-19-9
M. Wt: 297.35 g/mol
InChI Key: HLMNDHMRNHAZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C14H23N3O4 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-tert-Butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-Butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification and Applications

  • Xylan Derivatives and Their Applications : Research on the chemical modification of xylan has led to the development of biopolymer ethers and esters with specific properties. These modifications include reactions with various agents to produce novel xylan esters, which have applications in drug delivery and as additives in papermaking and antimicrobial agents due to their ability to form spherical nanoparticles and their cationic properties (Petzold-Welcke et al., 2014).

  • Synthesis of Heterocyclic Compounds : The chemistry of pyrazoline derivatives has been explored for the synthesis of various heterocyclic compounds. These compounds have potential applications in dyes and as intermediates in pharmaceuticals, highlighting the versatility of pyrazole scaffolds in organic synthesis (Gomaa & Ali, 2020).

Environmental and Analytical Applications

  • Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have focused on their occurrence, human exposure, and toxicity. SPAs are used in industrial and commercial products to prolong shelf life, but concerns have arisen regarding their environmental impact and potential health effects (Liu & Mabury, 2020).

  • MTBE in the Environment : Research on methyl tert-butyl ether (MTBE) and related compounds has examined their environmental behavior, fate, and potential for biodegradation. Despite its widespread use as a gasoline additive, MTBE poses environmental risks due to its persistence and mobility in water. This research contributes to understanding the environmental impact of ethers and esters used in fuels and could inform strategies for mitigating their presence in the environment (Squillace et al., 1997).

properties

IUPAC Name

methyl 1-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-13(2,3)17-10(9(8-15-17)11(18)20-7)16-12(19)21-14(4,5)6/h8H,1-7H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMNDHMRNHAZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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